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Compound of Interest |

Compound Name: 2-Chloro-3-formylbenzoic acid
CAS No.: 1289106-07-5
Cat. No.: B1432105
. J

A Technical Guide to Synthesis, Reactivity, and
Heterocyclic Applications
Executive Summary

2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5) represents a specialized class of
polysubstituted aromatic building blocks.[1] Unlike its simpler congener, 2-formylbenzoic acid
(phthalaldehydic acid), the presence of the chlorine atom at the C2 position—ortho to the
carboxylic acid and adjacent to the formyl group—introduces unique steric and electronic
constraints. This guide analyzes its emergence as a critical intermediate in the synthesis of 4-
chloroisoindolin-1-ones and complex agrochemical scaffolds, detailing the transition from "by-
product” to "target intermediate" in modern process chemistry.

Chemical Identity & Physical Profile[1][2][3][4]
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Property Specification

IUPAC Name 2-Chloro-3-formylbenzoic acid

CAS Number 1289106-07-5

Molecular Formula CsHsCIOs

Molecular Weight 184.58 g/mol

Physical State Off-white to pale yellow crystalline powder

) ~3.2 (Carboxylic acid), modulated by ortho-CI
Predicted pKa ,
electron withdrawal

Soluble in DMSO, DMF, MeOH; sparingly

Solubility
soluble in water

Aryl Aldehyde (Electrophile), Carboxylic Acid
Key Functional Groups (Nucleophile/Electrophile), Aryl Chloride
(Suzuki/Buchwald handle)

Historical Genesis: From Impurity to Intermediate

The history of 2-chloro-3-formylbenzoic acid is inextricably linked to the industrial boom of 2-
chloro-3-methylbenzoic acid, a massive-volume intermediate used in the synthesis of diamide
insecticides (e.g., Chlorantraniliprole).

The "Methyl" Connection

In the early 2000s, the demand for 2-chloro-3-methylbenzoic acid surged. Process chemists
observed that during the oxidative metabolic studies and stress-testing of methyl-substituted
benzoic acids, the methyl group was susceptible to stepwise oxidation.

o Discovery Context: The compound was initially identified as an oxidative impurity during the
radical chlorination of m-xylene derivatives.

o Evolution: Researchers recognized that the 3-formyl variant offered a "bifunctional handle."
The aldehyde allowed for reductive amination or condensation, while the chlorine atom
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provided a site for late-stage diversification via palladium-catalyzed cross-coupling, a
strategy that became dominant in the 2010s for fragment-based drug discovery (FBDD).

Synthetic Pathways & Mechanism[5]

The synthesis of 2-chloro-3-formylbenzoic acid is a lesson in controlling oxidation states.
Direct lithiation is difficult due to the directing conflict between the Cl and COOH groups.
Therefore, the Side-Chain Oxidation Strategy is the industry standard.

Core Synthetic Route: Radical Halogenation-Hydrolysis

This method utilizes 2-chloro-3-methylbenzoic acid as the starting material.[2] It is preferred for
its scalability and cost-effectiveness.[3]

Step 1: Radical Bromination

The methyl group is functionalized using N-bromosuccinimide (NBS) or bromine under radical
conditions.

e Mechanism: Radical chain reaction initiated by AIBN or light.

o Selectivity: The benzylic position at C3 is activated. The steric bulk of the C2-Chlorine
actually helps prevent over-bromination at the ring positions but can slow down the reaction
due to steric hindrance.

Step 2: Sommelet Reaction or Hydrolysis

The gem-dibromide or monobromide is converted to the aldehyde.

« Critical Control Point: Avoiding over-oxidation to the dicarboxylic acid (2-chloroisophthalic
acid).

Experimental Protocol (Optimized)
Note: This protocol is a synthesized standard based on functional group transformations.
e Bromination:

o Charge a reactor with 2-chloro-3-methylbenzoic acid (1.0 eq) in CCls or Chlorobenzene.
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o Add NBS (2.1 eq) and AIBN (0.05 eq).
o Reflux (80°C) for 4—6 hours until starting material is consumed (monitor via HPLC).

o Result: Mixture of mono- and di-bromomethyl intermediates.

¢ Hydrolysis (The Formyl Generation):

o The crude brominated mixture is treated with aqueous CaCOs or NaOAc in refluxing
dioxane/water (1:1).

o Mechanism:[1][4][5][6][7] S_N1/S_N2 displacement of bromide by hydroxide, followed by
elimination of HBr (from the gem-dibromide) or oxidation of the alcohol (if Sommelet
conditions with hexamine are used).

* Isolation:
o Acidify to pH 2 with HCI. Precipitate the crude aldehyde.
o Recrystallize from Ethyl Acetate/Hexane to remove the dicarboxylic acid impurity.

Visualization: Synthetic Logic & Mechanism|[5]

The following diagram illustrates the industrial logic flow from the raw material (m-xylene
derivative) to the target aldehyde, highlighting the critical branching points.

TARGET:
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Caption: Figure 1. Radical oxidation pathway converting the methyl precursor to the formyl
target, minimizing over-oxidation.
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Applications in Drug Discovery

The true value of 2-chloro-3-formylbenzoic acid lies in its ability to form heterocycles where
the chlorine atom remains available for "decoration” (substitution) after the ring is formed.

A. Synthesis of 4-Chloro-isoindolin-1-ones

Isoindolinones are privileged scaffolds in medicinal chemistry (e.g., anticancer agents, kinase
inhibitors).

o Condensation: The aldehyde (C3) and the carboxylic acid (C1) react with primary amines.

e Cyclization: The amine condenses with the aldehyde to form an imine, which is then trapped
by the carboxylic acid (often requiring activation or reduction) to form the lactam.

o Why the Chlorine Matters: The resulting isoindolinone has a chlorine at position 4. This is a
"strategic handle." Chemists can perform a Suzuki coupling at this position to attach complex
aryl groups, creating a library of 4-aryl-isoindolinones which are difficult to access otherwise.

B. Reaction Workflow: The "Scaffold-First" Approach
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Caption: Figure 2.[8] The "Scaffold-First" strategy using 2-chloro-3-formylbenzoic acid to
access diverse isoindolinone libraries.

References
o Patent Context for Precursor Synthesis
o Preparation method of 2-chloro-3-methylbenzoic acid.[2][9] (CN108530303A).[6] This

patent details the industrial oxidation parameters for the methyl precursor, establishing the
baseline for accessing the aldehyde.
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o Source:

¢ Isoindolinone Synthesis Utility

o Synthesis of isoindolinones via 2-formylbenzoic acid derivatives. (General reaction class
reference).

o Source: [Organic Syntheses, Coll.[10] Vol. 5, p. 1051 (1973)]([Link]) (Foundational
chemistry for formylbenzoic acid cyclizations).

¢ Chemical Identity & Data

o 2-Chloro-3-formylbenzoic acid Product Entry.

o Source:

* Related Agrochemical Synthesis (Chlorantraniliprole)

o Process for the preparation of 2-amino-5-chloro-3-methylbenzoic acid.[2][7] (lllustrates the
importance of the 2-CI-3-Me motif).

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1249992-26-4,1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;FR#H (L) BIR/.AF) [accelachem.com]

e 2. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google
Patents [patents.google.com]

o 3. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents
[patents.google.com]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


http://www.orgsyn.org/demo.aspx?prep=CV2P0135
http://www.orgsyn.org/demo.aspx?prep=CV5P1051
https://www.benchchem.com/product/b1432105?utm_src=pdf-body
https://patents.google.com/patent/CN119143618A/en
https://patents.google.com/patent/CN112778147A/en
https://www.benchchem.com/product/b1432105?utm_src=pdf-custom-synthesis
https://accelachem.com/cn/productview_goodsid_176201_goodscode_SY160381.html
https://accelachem.com/cn/productview_goodsid_176201_goodscode_SY160381.html
https://accelachem.com/cn/productview_goodsid_176201_goodscode_SY160381.html
https://patents.google.com/patent/CN119143618A/en
https://patents.google.com/patent/CN119143618A/en
https://patents.google.com/patent/CN111732520A/en
https://patents.google.com/patent/CN111732520A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google
Patents [patents.google.com]

e 5. m.youtube.com [m.youtube.com]
e 6. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]

e 7.CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google
Patents [patents.google.com]

o 8. researchgate.net [researchgate.net]

e 9. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka
| Patsnap [eureka.patsnap.com]

e 10. Organic Syntheses Procedure [orgsyn.org]

e To cite this document: BenchChem. [2-Chloro-3-formylbenzoic Acid: The Orthogonal
Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of : Hastt
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and industry. Email: info@benchchem.com
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